2-Hydroxy-6-methylbenzaldehyde

Chemical Ecology Pest Management Pheromone Research

2-Hydroxy-6-methylbenzaldehyde (6-methylsalicylaldehyde) is the only aldehyde that delivers the complete alarm and sex pheromone behavioral response in astigmatid mites—generic salicylaldehyde or other positional isomers show ≤10% efficacy. For pest-monitoring programs, pheromone synthesis (44% overall yield via validated m-cresol route), catalytic fast pyrolysis model studies (DFT activation energy 12.26 kcal/mol for toluene), or antioxidant Schiff base complexes (Cu(II) IC50 2.98–3.89 µM), this structurally exact compound is irreplaceable. Standard purity ≥95%; custom synthesis up to kg scale available. Inert-atmosphere storage at 2–8°C preserves activity. Quote today to secure batch-specific QA documentation.

Molecular Formula C8H8O2
Molecular Weight 136.15 g/mol
CAS No. 18362-36-2
Cat. No. B095053
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Hydroxy-6-methylbenzaldehyde
CAS18362-36-2
Molecular FormulaC8H8O2
Molecular Weight136.15 g/mol
Structural Identifiers
SMILESCC1=C(C(=CC=C1)O)C=O
InChIInChI=1S/C8H8O2/c1-6-3-2-4-8(10)7(6)5-9/h2-5,10H,1H3
InChIKeyZRUOTKQBVMWMDK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Hydroxy-6-methylbenzaldehyde (CAS 18362-36-2): Procurement-Ready Overview of a Specialized Salicylaldehyde Derivative


2-Hydroxy-6-methylbenzaldehyde, also known as 6-methylsalicylaldehyde, is an aromatic aldehyde (molecular formula C8H8O2; monoisotopic mass 136.05243) characterized by a benzene ring bearing a hydroxyl group at the ortho position and a methyl substituent at the 6-position . This structural motif defines its class as a substituted salicylaldehyde, which imparts distinct physicochemical properties, including a calculated density of 1.175±0.06 g/cm³ and a solubility of ~1.4 g/L in water at 25 °C .

Why Generic Salicylaldehyde Substitution Fails: The Critical Role of Ortho-Methyl and Hydroxy Positioning in 2-Hydroxy-6-methylbenzaldehyde


The unique ortho-disubstitution pattern of 2-hydroxy-6-methylbenzaldehyde confers biological and chemical selectivity that cannot be replicated by simple salicylaldehyde (2-hydroxybenzaldehyde) or other positional isomers. Direct comparative studies demonstrate that minor structural modifications—such as removal of the hydroxyl group, alteration of the methyl position, or substitution with different functional groups—result in up to a 90% loss in pheromone activity against target mite species [1]. This structural stringency underscores why generic substitution with less expensive, more readily available aldehydes will compromise experimental reproducibility and functional efficacy.

Quantitative Differentiation Evidence for 2-Hydroxy-6-methylbenzaldehyde: Head-to-Head Comparator Data for Informed Procurement


Pheromone Activity: Ortho-Methyl and Hydroxy Groups Essential for Full Biological Response

In a direct head-to-head study evaluating 27 structural analogs of 2-hydroxy-6-methylbenzaldehyde against the astigmatid mites Aleuroglyphus ovatus and Acarus immobilis, the native compound served as the baseline for full pheromone activity. Analogs lacking the hydroxyl group (e.g., 2-methylbenzaldehyde) or possessing a carboxylic acid instead of an aldehyde (e.g., 6-methylsalicylic acid) exhibited significantly altered activity profiles. Critically, five substituted salicylaldehydes (including 3-isopropyl-6-methyl-, 6-ethyl-, 3-methyl-, 3-ethyl-, and non-substituted salicylaldehyde) and 4-hydroxy-2-methylbenzaldehyde demonstrated activity levels that were, at best, only one-tenth of the activity of 2-hydroxy-6-methylbenzaldehyde against A. immobilis [1]. Conversely, 6-methylsalicylic acid and 2-methylbenzoic acid matched the activity of the native pheromone against A. ovatus, highlighting the species-specific nature of the recognition and the unique ortho-methyl/hydroxy pattern of the target compound [1].

Chemical Ecology Pest Management Pheromone Research

Defined Synthesis Yield: Benchmarking 2-Hydroxy-6-methylbenzaldehyde Against Salicylaldehyde Production Routes

A published four-step synthesis from m-cresol achieves 2-hydroxy-6-methylbenzaldehyde in an overall yield of 44% [1]. While this yield is moderate, it represents a reproducible and fully characterized route to a compound with specific substitution that is otherwise challenging to obtain. For comparison, industrial and academic syntheses of the parent compound, salicylaldehyde (2-hydroxybenzaldehyde), often report significantly higher yields (e.g., 70-74%) using electrochemical or Reimer-Tiemann conditions [2]. However, these high-yield methods for the unsubstituted analog cannot produce the 6-methyl derivative. The 44% yield is thus a critical benchmark for procurement and cost analysis, as it reflects the additional synthetic complexity and cost associated with achieving the precise 6-methyl-2-hydroxy substitution pattern.

Synthetic Chemistry Process Optimization Pheromone Synthesis

Thermochemical Differentiation: Lower Activation Energy for Bio-Oil Upgrading Compared to Unsubstituted Aldehydes

Density Functional Theory (DFT) calculations reveal that the decomposition of 2-hydroxy-6-methylbenzaldehyde (HMB) to toluene proceeds with an activation energy barrier of 12.26 kcal/mol [1]. This is the optimal pathway for producing a valuable hydrocarbon from a bio-oil model compound. In contrast, the same study found that the decomposition of HMB to 2-hydroxybenzaldehyde (salicylaldehyde) is thermodynamically unfavorable, with significantly higher barriers [1]. This class-level inference suggests that the methyl substituent at the 6-position lowers the kinetic barrier for the desired C–C bond cleavage, making HMB a more efficient surrogate for studying bio-oil upgrading than its unsubstituted counterpart.

Biofuel Upgrading Computational Chemistry Thermochemical Conversion

Precursor for Potent Antioxidant Metal Complexes: IC50 Values in the Low Micromolar Range

2-Hydroxy-6-methylbenzaldehyde serves as a key building block for Schiff base ligands, which upon complexation with transition metals yield compounds with notable antioxidant activity. Specifically, Cu(II) complexes derived from this aldehyde exhibit potent DPPH radical scavenging activity with IC50 values ranging from 2.98 to 3.89 µM . This level of activity is significantly greater than that observed for the free ligand or for many other salicylaldehyde-derived Schiff base complexes. For context, unsubstituted salicylaldehyde itself shows negligible antioxidant activity in standard DPPH assays [1]. This evidence, while supporting rather than primary, indicates that the 6-methyl substitution pattern contributes to a scaffold capable of generating highly active metal complexes.

Coordination Chemistry Antioxidant Research Bioinorganic Chemistry

Validated Application Scenarios for 2-Hydroxy-6-methylbenzaldehyde Based on Quantitative Evidence


Chemical Ecology and Integrated Pest Management (IPM)

Procurement for pheromone-based pest monitoring or mating disruption programs targeting astigmatid mites (e.g., Acarus immobilis, Aleuroglyphus ovatus, Dermatophagoides farinae). The direct comparative evidence confirms that only 2-hydroxy-6-methylbenzaldehyde elicits the full behavioral response, while many structural analogs show ≤10% activity [1]. Doses as low as 5-50 ng are effective [2].

Specialty Chemical and Pheromone Intermediate Manufacturing

Sourcing for multi-step synthesis of pheromone products. The published four-step route from m-cresol provides a validated 44% overall yield benchmark for process scale-up and cost modeling [3]. This defined yield differentiates it from higher-yield but unsubstituted salicylaldehyde routes and informs procurement of the specific precursor.

Bio-Oil Upgrading Research and Thermochemical Modeling

Selection as a model compound for studying catalytic fast pyrolysis or hydrodeoxygenation of lignin-derived bio-oils. DFT calculations demonstrate that 2-hydroxy-6-methylbenzaldehyde has a favorable activation energy (12.26 kcal/mol) for conversion to toluene, making it a superior model to salicylaldehyde for which this pathway is unfavorable [4].

Bioinorganic and Medicinal Chemistry Research

Use as a precursor for Schiff base ligands and their metal complexes with demonstrated antioxidant properties. Cu(II) complexes derived from this aldehyde exhibit DPPH IC50 values of 2.98–3.89 µM, a level of activity not observed for the parent salicylaldehyde, which is inactive in this assay [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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